molecular formula C8H5BrF3N3 B2454424 7-bromo-1-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine CAS No. 1989659-65-5

7-bromo-1-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine

Cat. No. B2454424
CAS RN: 1989659-65-5
M. Wt: 280.048
InChI Key: AGBHYKWVDNCYPS-UHFFFAOYSA-N
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Description

“7-bromo-1-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Synthesis Analysis

The synthesis of TFMP derivatives has been a topic of interest in the agrochemical and pharmaceutical industries . For instance, the first synthesis of tipranavir using a chiral auxiliary was reported in 1997, but later, a practical asymmetric synthesis was also reported .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a bromine atom, a methyl group, and a trifluoromethyl group attached to an imidazo[4,5-c]pyridine core .


Chemical Reactions Analysis

Trifluoromethylpyridine derivatives have been used in various chemical reactions. For example, they have been used as substrates in palladium-catalyzed α-arylation of a Refomatsky reagent .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are influenced by its molecular structure. For instance, the presence of the trifluoromethyl group can affect its reactivity and stability .

Scientific Research Applications

Synthesis of Imidazo[4,5-b]pyridines and Triazolo[4,5-b]pyridines

A series of imidazo[4,5-b]pyridin-2-ones and triazolo[4,5-b]pyridines were synthesized to explore their analgesic and anti-inflammatory properties. The study found that some compounds in this class exhibited superior analgesic activity compared to traditional nonsteroidal anti-inflammatory drugs, without displaying narcotic characteristics. Additionally, certain compounds showed efficacy against carrageenan-induced foot edema in rats, suggesting potential as nonnarcotic analgesic anti-inflammatories (Clark et al., 1978).

Gastroprotective and Antiulcer Activity

Research on compounds with imidazo[4,5-b]pyridine structure revealed that some derivatives exhibited significant anti-ulcer and gastroprotective activity in rat models. These findings suggest potential applications in treating ulcers and protecting the gastrointestinal tract (Loriga et al., 1992).

MCH1R Antagonists

Imidazo[1,2-a]pyridine derivatives were investigated for their binding and antagonistic activity against the melanin-concentrating hormone receptor 1 (MCH1R). The introduction of a methyl substituent at a specific position significantly improved the compounds' affinity for MCH1R, suggesting potential therapeutic applications in disorders related to this receptor (Kishino et al., 2009).

Safety and Hazards

As with any chemical compound, handling “7-bromo-1-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine” requires appropriate safety measures. It’s important to avoid ingestion and inhalation, and to use personal protective equipment .

Future Directions

The future of TFMP derivatives, including “7-bromo-1-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine”, lies in their potential applications in the agrochemical and pharmaceutical industries. It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

7-bromo-1-methyl-2-(trifluoromethyl)imidazo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF3N3/c1-15-6-4(9)2-13-3-5(6)14-7(15)8(10,11)12/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGBHYKWVDNCYPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=NC=C2N=C1C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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